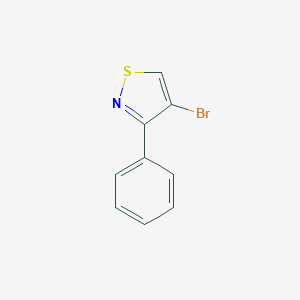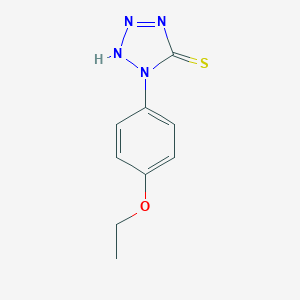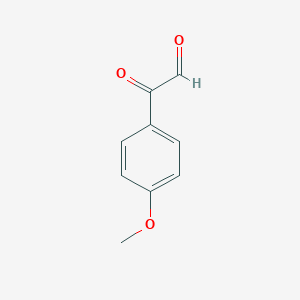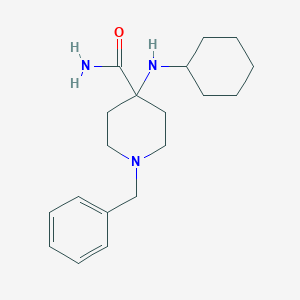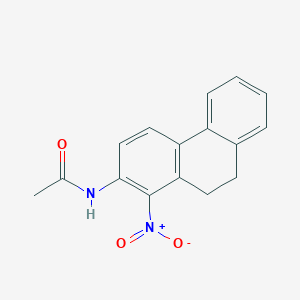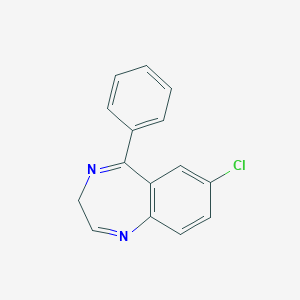![molecular formula C7H13N B092205 1-Azaspiro[2.5]octane CAS No. 185-69-3](/img/structure/B92205.png)
1-Azaspiro[2.5]octane
Vue d'ensemble
Description
1-Azaspiro[2.5]octane is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is a bicyclic nitrogen-containing molecule that has been synthesized using various methods, including the Mannich reaction, the Pictet-Spengler reaction, and the reductive amination reaction.5]octane.
Applications De Recherche Scientifique
Agent d'amination électrophile
Le 1-Azaspiro[2.5]octane, en tant qu'une des oxaziridines N-H, est un agent d'amination électrophile sélectif pour les nucléophiles N-, S-, C- et O- . Cela signifie qu'il peut donner un groupe amine à une variété de types de molécules différents, ce qui en fait un outil polyvalent dans la synthèse d'une large gamme de composés organiques .
Synthèse stéréosélective
Le composé présente des caractéristiques de stéréosélectivité . Cela signifie qu'il peut préférentiellement former un stéréoisomère par rapport à un autre dans une réaction chimique, ce qui est crucial dans la synthèse de nombreux produits pharmaceutiques et molécules biologiquement actives où l'arrangement spatial des atomes peut affecter considérablement leurs propriétés .
Absence de sous-produits fortement acides ou basiques
La synthèse du this compound ne conduit pas à la formation de sous-produits fortement acides ou basiques . Ceci est bénéfique car il réduit le besoin d'étapes de neutralisation dans le processus de synthèse, ce qui le rend plus efficace et respectueux de l'environnement .
Système de micro-réaction
La synthèse du this compound a été réalisée avec succès dans un système de micro-réaction . Ce système, qui comprend des étapes de pré-dispersion, de réaction et de séparation de phase, permet un contrôle précis du processus, y compris la dispersion des gouttelettes, le contrôle de la température, le contrôle du temps de réaction et la séparation de phase continue rapide . Ceci conduit à l'intensification du processus et à une efficacité accrue .
Synthèse à haute concentration
La concentration de this compound dans le produit obtenu par le système de micro-réaction (~2,0 mol·L -1) était beaucoup plus élevée que celle obtenue par la technologie par lots (0,2–0,4 mol·L -1)<a aria-label="1: " data-citationid="f95693e9-a20e-751d-1f01-a96c4d0bb82d-
Safety and Hazards
1-Azaspiro[2.5]octane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .
Orientations Futures
The future directions for the study of 1-Azaspiro[2.5]octane could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to fully understand its safety and hazards. The development of new synthetic methods and the exploration of its potential applications in various fields could also be areas of future research .
Mécanisme D'action
Target of Action
1-Azaspiro[2.5]octane, as one of N-H oxaziridines, is a selective electrophilic aminating agent for N-, S-, C-, and O-nucleophiles . These nucleophiles are the primary targets of this compound, and they play a significant role in various biochemical reactions.
Mode of Action
The compound interacts with its targets (N-, S-, C-, and O-nucleophiles) through electrophilic amination . This interaction leads to changes in the chemical structure of the targets, enabling them to participate in further biochemical reactions.
Biochemical Pathways
The exact biochemical pathways affected by 1-Azaspiro[2Given its role as an electrophilic aminating agent, it can be inferred that it likely participates in amination reactions involving n-, s-, c-, and o-nucleophiles . These reactions could potentially influence a variety of biochemical pathways, depending on the specific nucleophiles involved.
Pharmacokinetics
The search results did not provide specific information about the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound. The concentration of 1-azaspiro[25]octane in the product obtained by a microreaction system was much higher than that obtained by batch technology , suggesting that the method of synthesis could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of 1-Azaspiro[2Given its role as an electrophilic aminating agent, it can be inferred that it likely induces changes in the chemical structure of its target nucleophiles . These changes could potentially influence a variety of cellular processes, depending on the specific nucleophiles involved.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound involves strong exothermic reactions, massive gas release, and heterogeneous reaction . These factors can affect the controllability, efficiency, and safety of the reaction. Therefore, precise control of the process, including droplet dispersion, temperature control, reaction time control, and fast continuous phase separation, is crucial .
Propriétés
IUPAC Name |
1-azaspiro[2.5]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-4-7(5-3-1)6-8-7/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLWNEBYJOYFFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301642 | |
| Record name | 1-Azaspiro[2.5]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185-69-3 | |
| Record name | 1-Azaspiro[2.5]octane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145089 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Azaspiro[2.5]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the synthesis of 1-Azaspiro[2.5]octane?
A1: this compound, a specific type of spiroaziridine, can be synthesized by reacting secondary N-1-(2-chloroalkylidene)amines with lithium aluminum hydride (LAH). [] This method highlights a unique application of LAH in reducing specific imines to form strained cyclic structures like aziridines.
Q2: How does the structure of this compound influence its reactivity?
A2: this compound possesses a unique structure where a three-membered aziridine ring is fused to a six-membered cyclohexane ring. This spirocyclic system creates ring strain within the aziridine moiety. [] Under specific gas chromatographic conditions, this ring strain facilitates a rearrangement reaction, leading to the formation of secondary N-1-(alkylidene)amines. []
Q3: Is there any structural information available for derivatives of this compound?
A3: Yes, the crystal and molecular structure of 1-(p-iodobenzenesulfonyl)-1-azaspiro[2.5]octane has been determined using X-ray diffraction. [] This derivative, with a bulky p-iodobenzenesulfonyl group attached to the nitrogen atom, exhibits a distinct spatial arrangement. The cyclohexane ring adopts a chair conformation, forming a dihedral angle of 97.1° with the aziridine ring. This information provides valuable insights into the conformational preferences and potential reactivity of similar this compound derivatives. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


